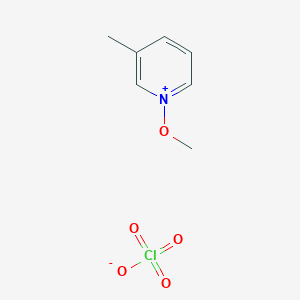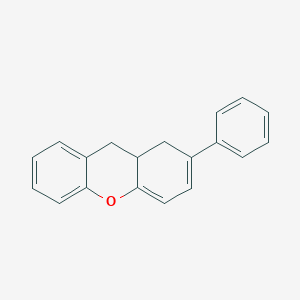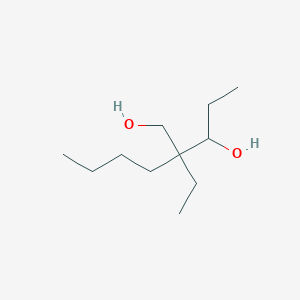
(5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone is a synthetic organic compound that features both an oxadiazole ring and a naphthalene moiety. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone typically involves the formation of the oxadiazole ring followed by the attachment of the naphthalene group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Coupling Reactions: Attachment of the naphthalene moiety via coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the oxadiazole or naphthalene rings.
Reduction: Reduction reactions could modify the oxadiazole ring or reduce any nitro groups present.
Substitution: The compound may participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
(5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action for (5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(5-Amino-1,2,4-oxadiazol-3-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthalene moiety.
(5-Amino-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of naphthalene.
Uniqueness
The presence of the naphthalene moiety in (5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone may confer unique properties, such as enhanced aromaticity and potential for π-π interactions, which could influence its biological activity and applications.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propiedades
Número CAS |
60472-13-1 |
|---|---|
Fórmula molecular |
C13H9N3O2 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
(5-amino-1,2,4-oxadiazol-3-yl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C13H9N3O2/c14-13-15-12(16-18-13)11(17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,14,15,16) |
Clave InChI |
LJMJVXKCHVFUHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=NOC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)





![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)

![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
